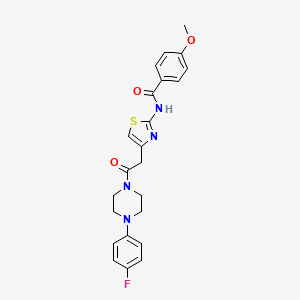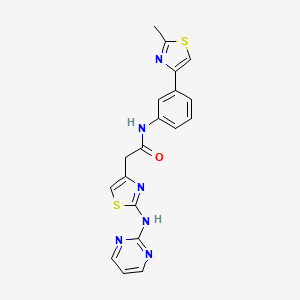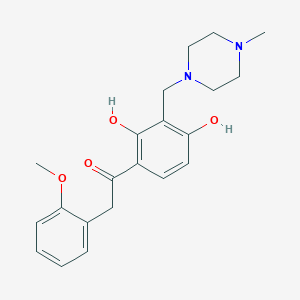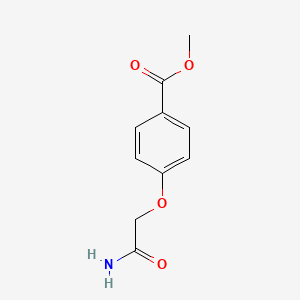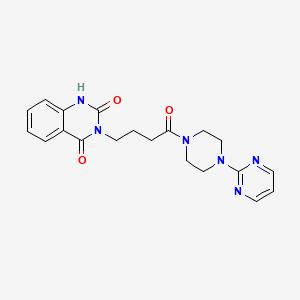
3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione and its derivatives have been studied for their antimicrobial properties. A notable research finding is the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, which showed promising antibacterial and antifungal activities against pathogens like Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum. These compounds represent a potential for developing new antimicrobial agents (Ravi R. Vidule, 2011).
Anticancer Potential
The compound and its related derivatives have shown anticancer potential. Research involving the synthesis of hybrids of natural alkaloid evodiamine/rutaecarpine and thieno[2,3-d]pyrimidinones revealed compounds that induce antiproliferation against various human cancer cells, including non-small cell lung cancer, prostate cancer, and breast cancer cells. This underscores the therapeutic applications of these derivatives in cancer treatment (L. Nie et al., 2018).
Gyrase Resistance and Antimicrobial Selection
In another study, derivatives of 3-(4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)quinazoline-2,4(1H,3H)-dione were synthesized and evaluated for their efficacy against gyrase resistance mutants in Escherichia coli. This research offers insight into leveraging gyrase resistance mutations to guide the selection of antimicrobial agents, presenting a novel approach to combat antimicrobial resistance (N. German et al., 2008).
Eigenschaften
IUPAC Name |
3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c27-17(24-11-13-25(14-12-24)19-21-8-4-9-22-19)7-3-10-26-18(28)15-5-1-2-6-16(15)23-20(26)29/h1-2,4-6,8-9H,3,7,10-14H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCHYSOCFABCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/no-structure.png)
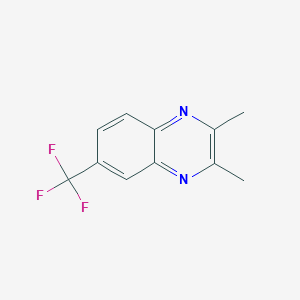
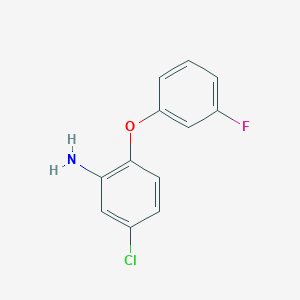
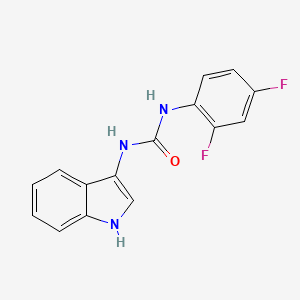
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide](/img/structure/B2589560.png)
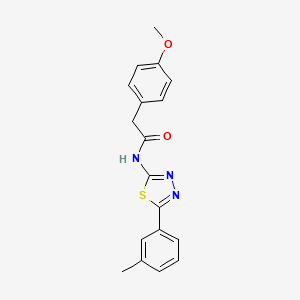
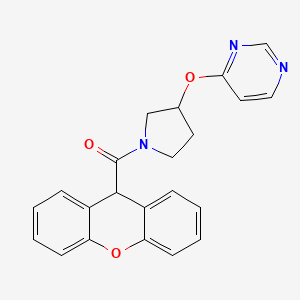
![(5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2589563.png)
![7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2589566.png)
